Taltirelin hydrate

Descripción

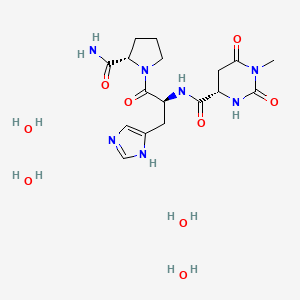

Structure

3D Structure of Parent

Propiedades

Número CAS |

201677-75-0 |

|---|---|

Fórmula molecular |

C17H25N7O6 |

Peso molecular |

423.4 g/mol |

Nombre IUPAC |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate |

InChI |

InChI=1S/C17H23N7O5.H2O/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H2/t10-,11-,12-;/m0./s1 |

Clave InChI |

UZSOBHRAPVONGN-LFELFHSZSA-N |

SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O |

SMILES isomérico |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O |

SMILES canónico |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O |

Otros números CAS |

201677-75-0 |

Sinónimos |

(1-methyl-4,5-dihydroorotyl)-histidyl-prolinamide TA 0910 TA-0910 taltirelin hydrate |

Origen del producto |

United States |

Chemical Synthesis and Structural Optimization

Synthetic Pathways and Methodological Advancements for Taltirelin (B1682926) Hydrate (B1144303)

The synthesis of Taltirelin hydrate is a multi-step process that requires careful control of stereochemistry to yield the desired biologically active isomer.

Key Precursors and Reaction Schemes

The synthesis of Taltirelin can be conceptually divided into the preparation of two key intermediates, followed by their coupling and subsequent deprotection and purification. A common synthetic strategy involves the synthesis of (S)-N-[(hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl]-L-histidyl-L-prolineamide.

One patented synthetic route utilizes L-asparagine as a starting material for the synthesis of the key intermediate S-1-methyl-4,5-dihydroorotic acid. This process involves a series of reactions including Friedel-Crafts acylation, esterification, methylation, and hydrogenation. The other crucial intermediate, His(Trt)-Pro-NH2, is prepared by reacting Fmoc-His(Trt)-OH with Pro-NH2, followed by deprotection.

The subsequent condensation of S-1-methyl-4,5-dihydroorotic acid and His(Trt)-Pro-NH2 yields the protected Taltirelin molecule. The final steps involve the removal of protecting groups, such as the trityl group, and purification of the active compound. High-performance liquid chromatography (HPLC) is often employed for purification to achieve the high purity required for a pharmaceutical agent.

A generalized reaction scheme is presented below:

Step 1: Synthesis of S-1-methyl-4,5-dihydroorotic acid

L-asparagine is converted through a multi-step process involving acylation, esterification, methylation, and reduction.

Step 2: Synthesis of His(Trt)-Pro-NH2

Fmoc-His(Trt)-OH is coupled with Pro-NH2.

The Fmoc protecting group is removed.

Step 3: Coupling and Deprotection

S-1-methyl-4,5-dihydroorotic acid and His(Trt)-Pro-NH2 are coupled using a condensing agent.

The trityl protecting group is removed from the histidine residue.

Step 4: Purification and Crystallization

The crude product is purified by HPLC.

The final product is crystallized as the hydrate.

Challenges in Synthetic Process Efficiency and Purity Profiles

A significant challenge is the control of stereochemistry throughout the synthesis. The potential for racemization of the chiral centers, particularly in the final product and key intermediates, is a critical concern. The development of synthetic methods that minimize racemization is crucial for producing the enantiomerically pure and biologically active form of Taltirelin. One patented method addresses this by carefully controlling the reaction conditions and using specific crystallization techniques to isolate the desired stereoisomer.

Ensuring high purity is another critical aspect. The presence of side-products and unreacted starting materials can compromise the quality of the final drug substance. Methodological advancements have focused on optimizing reaction conditions to minimize byproduct formation and developing robust purification protocols. The use of HPLC is indispensable for achieving purity levels greater than 98%. The final crystallization step is also crucial for obtaining a stable and pure crystalline form of this compound. The transition between different polymorphic forms, such as the alpha and beta crystals, needs to be carefully controlled to ensure a consistent and stable product.

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogs

The enhanced pharmacological properties of this compound over endogenous TRH are a direct result of strategic structural modifications. SAR studies have been instrumental in elucidating the key structural features responsible for its bioactivity.

Elucidation of Essential Structural Motifs for Bioactivity

The bioactivity of Taltirelin is primarily attributed to the modification of the N-terminal pyroglutamyl residue of TRH. In Taltirelin, this is replaced by a (1-methyl-(S)-4,5-dihydroorotyl) group. This modification is a key determinant of the compound's increased stability against enzymatic degradation, which contributes to its longer duration of action compared to TRH.

The central L-histidyl and C-terminal L-prolineamide residues are also essential for bioactivity, as they are in the parent TRH molecule. These residues are crucial for the interaction with the TRH receptor.

Impact of N- and C-Termini Modifications on Pharmacological Efficacy

Modifications at both the N- and C-termini of the TRH peptide have been extensively explored to develop analogs with improved therapeutic profiles.

N-Terminal Modifications: The substitution of the pyroglutamyl residue has been a major focus of SAR studies. The (1-methyl-(S)-4,5-dihydroorotyl) group in Taltirelin is a prime example of a successful modification that enhances CNS activity while reducing endocrine effects. This modification contributes to the molecule's increased lipophilicity, which may facilitate its passage across the blood-brain barrier. Taltirelin exhibits approximately 30-100 times more potent CNS activity and about 50 times weaker endocrine activity than TRH. bio-techne.com

C-Terminal Modifications: The C-terminal prolineamide is also important for the biological activity of TRH and its analogs. While some modifications at the C-terminus have been investigated, the integrity of this moiety appears to be critical for maintaining beneficial effects. For instance, some analogs with C-terminal modifications have shown reduced activity. nih.gov

The following table summarizes the comparative activities of Taltirelin and TRH.

| Compound | CNS Activity (relative to TRH) | Endocrine Activity (relative to TRH) | Receptor Binding Affinity (IC50) |

| TRH | 1 | 1 | 36 nM |

| Taltirelin | ~30-100x more potent | ~50x weaker | 910 nM |

Data compiled from multiple sources. bio-techne.comnih.gov

Conformational Analysis and Receptor Interactions

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into the interaction of Taltirelin with the human TRH receptor (TRH-R). These studies have revealed the precise binding mode and the conformational changes induced in the receptor upon ligand binding.

Taltirelin binds to the TRH-R in a manner similar to TRH, occupying the same ligand-binding pocket. However, there are subtle differences in the interactions that account for their distinct pharmacological profiles. The (1-methyl-(S)-4,5-dihydroorotyl) group of Taltirelin forms specific interactions within the receptor's binding cavity.

Interestingly, despite having a lower binding affinity for the TRH receptor compared to TRH, Taltirelin is considered a "superagonist". nih.gov This means that it has a higher intrinsic efficacy, leading to a more robust activation of downstream signaling pathways once bound to the receptor. This superagonistic activity may contribute to its enhanced CNS effects. nih.gov Structural studies suggest that the binding of Taltirelin induces a distinct conformational change in the receptor, particularly in the transmembrane helices, which leads to this heightened signaling response. nih.gov The interactions between Taltirelin and specific amino acid residues in the receptor, such as Y192, N289, and those in the extracellular loops, are crucial for its potent activity. nih.gov

Molecular and Cellular Mechanism of Action

Thyrotropin-Releasing Hormone Receptor (TRH-R) Interactions

Taltirelin (B1682926) hydrate (B1144303) interacts with TRH receptors, which are G protein-coupled receptors that mediate the biological effects of TRH.

Research indicates that taltirelin exhibits differential binding characteristics compared to endogenous TRH. Studies on human TRH receptors (TRH-R) have shown that taltirelin binds with lower affinity than TRH. For instance, the inhibitory concentration 50% (IC50) for Taltirelin in stimulating cytosolic Ca2+ concentration increase was reported as 910 nM, while its effective concentration 50% (EC50) was 36 nM . In terms of inositol-1,4,5-trisphosphate (IP3) generation, a key downstream signaling event, Taltirelin demonstrated an EC50 of 150 nM, whereas TRH had an EC50 of 3.9 nM frontiersin.org. In preparations of rat brain tissue, Taltirelin's inhibitory constant (Ki) for TRH receptor binding was found to be 311 nM , and in other studies, it ranged from 145.5 to 170.4 nM for TRH receptors in rat anterior pituitary, hypothalamus, and brain stem, compared to 6.3-8.0 nM for TRH jst.go.jp.

Table 1: Binding Affinity and Signaling Potency at Human TRH-R

| Parameter | Taltirelin Hydrate | Thyrotropin-Releasing Hormone (TRH) | Reference |

| Binding Affinity (Ki) | 702 nM | 128 nM | acs.org |

| Signaling Potency (EC50, IP1 production) | 150 nM | 3.9 nM | frontiersin.org |

| Signaling Potency (EC50, Ca2+ release) | 36 nM | Not specified | |

| Signaling Potency (IC50, Ca2+ release) | 910 nM | Not specified |

This compound is characterized as a "superagonist" at the human TRH receptor frontiersin.orgnih.govbiocrick.com. This designation signifies that taltirelin possesses higher intrinsic efficacy than TRH. It can elicit a maximal signaling response at lower receptor occupancy levels and can induce a greater maximal response than TRH when the receptor is fully occupied frontiersin.orgnih.gov. This enhanced efficacy is particularly evident in the stimulation of inositol-1,4,5-trisphosphate (IP3) second messenger generation frontiersin.orgnih.gov. The superagonistic properties of taltirelin are thought to contribute to its potent CNS effects compared to TRH frontiersin.orgnih.gov.

Rodent species possess two subtypes of TRH receptors, TRH-R1 and TRH-R2, which have distinct distributions and functions. In contrast, humans express a single TRH receptor (TRH-R) that shares greater similarity with the rodent TRH-R1 subtype nih.govnih.govresearchgate.netnih.gov. While taltirelin has shown higher binding affinity and signaling potency at mouse TRH-R2 than TRH-R1 in some studies nih.gov, evidence suggests that TRH-R1 primarily mediates taltirelin's actions in the CNS of mice biocrick.com. The human TRH receptor sequence is highly homologous to rodent TRH-R1 acs.org. The differential engagement and signaling profiles across species and receptor subtypes highlight the complexity of TRH analog pharmacology. Taltirelin's enhanced stability in blood and improved penetration of the blood-brain barrier, compared to TRH, also contribute to its greater CNS activity nih.govnih.gov.

Intracellular Signaling Cascades Triggered by this compound

Upon binding to TRH receptors, this compound initiates intracellular signaling pathways, primarily involving the phosphoinositide system and, to a lesser extent, the adenylate cyclase system.

A primary signaling pathway activated by TRH receptor engagement is the phosphoinositide system. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) frontiersin.org. IP3 then triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in intracellular calcium concentration frontiersin.orgpatsnap.com. Taltirelin's superagonistic effect is notably observed in its potent stimulation of IP3 generation frontiersin.orgnih.gov. The measured EC50 for IP1 production, a stable metabolite of IP3, further supports taltirelin's potent activation of this pathway frontiersin.org.

The activation of TRH receptors by this compound also influences the adenylate cyclase (AC) system, which is responsible for producing cyclic adenosine (B11128) monophosphate (cAMP) patsnap.comnih.govresearchgate.netresearchgate.net. While the phosphoinositide pathway is more prominently described in the context of taltirelin's superagonistic activity, TRHergic pathways, in general, are known to modulate cAMP levels, which are critical for various cellular functions, including neurotransmitter release and gene expression researchgate.net. Studies have indicated that TRH analogs can influence cAMP signaling, which is implicated in behaviors like feeding and anxiety researchgate.net.

Compound List:

this compound

Thyrotropin-releasing hormone (TRH)

Thyroid-stimulating hormone (TSH)

Inositol-1,4,5-trisphosphate (IP3)

Calcium (Ca2+)

Inositol monophosphate (IP1)

Cyclic AMP (cAMP)

Phospholipase C (PLC)

G-protein

MeTRH (methyl TRH)

Neurotrophic and Cell Survival Mechanisms

Enhancement of Nerve Growth Factor Synthesis and Expression

This compound has been shown to increase the synthesis and expression of nerve growth factors (NGFs) patsnap.com. NGFs are vital proteins that support the survival, development, and function of neurons. By promoting the production of these neurotrophic factors, this compound aids in neuronal repair and regeneration, which is particularly beneficial in the context of neurodegenerative diseases where neuronal damage is prevalent patsnap.com. Research also suggests that TRH, and by extension its analogues like Taltirelin, may act through Brain-Derived Neurotrophic Factor (BDNF) expression mdpi.com.

Inhibition of Neuronal Apoptotic Pathways

A significant aspect of this compound's neuroprotective action is its ability to inhibit neuronal apoptosis, or programmed cell death researchgate.netebi.ac.uknih.govmedchemexpress.comnih.gov. In vitro studies have demonstrated that this compound can rescue the viability of neuronal cells, such as SH-SY5Y cells and primary rat midbrain neurons, when exposed to neurotoxic agents like MPP+ or rotenone (B1679576) researchgate.netnih.govmedchemexpress.comnih.gov. Specifically, this compound has been observed to prevent the elevation of cleaved caspase-3, a key marker of apoptosis, thereby protecting neurons from cell death nih.gov. Furthermore, intracerebroventricular administration of this compound has been shown to reduce apoptosis in hippocampal cells, contributing to neuroprotection in ischemic conditions mdpi.com.

Anti-Oxidative Stress Effects and Reduction of Reactive Oxygen Species (ROS)

This compound exhibits significant anti-oxidative stress effects by reducing the generation of reactive oxygen species (ROS) researchgate.netebi.ac.uknih.govmedchemexpress.comnih.gov. Oxidative stress, characterized by an imbalance between ROS production and the body's ability to detoxify them, is a major contributor to neuronal damage in various neurodegenerative conditions. In cellular models exposed to neurotoxins, this compound demonstrated a marked decrease in ROS production researchgate.netnih.govmedchemexpress.comnih.gov. This reduction in oxidative damage is a crucial component of its neuroprotective mechanism, helping to preserve neuronal integrity and function researchgate.netnih.gov.

Prevention of Asparagine Endopeptidase (AEP) Activation and Pathological Protein Cleavage

This compound plays a role in preventing the activation of Asparagine Endopeptidase (AEP) and subsequent pathological cleavage of proteins such as tau and α-synuclein researchgate.netebi.ac.uknih.govmedchemexpress.comnih.gov. AEP is a protease that has been found to be abnormally upregulated in conditions like Parkinson's disease (PD) and Alzheimer's disease (AD) nih.gov. Once activated, AEP can cleave key proteins like tau and α-synuclein, leading to their hyperphosphorylation and aggregation, which are hallmarks of neurodegeneration researchgate.netnih.gov. Studies have shown that this compound treatment down-regulates the levels of phosphorylated tau (p-tau S396), phosphorylated α-synuclein (p-α-synuclein S129), and specific cleavage fragments of tau (N368) and α-synuclein (N103) researchgate.netebi.ac.uknih.govmedchemexpress.comnih.gov. By inhibiting AEP activation and the pathological cleavage of these proteins, this compound helps to mitigate the downstream effects that contribute to neuronal dysfunction and death researchgate.netnih.gov.

Resistance to Degradation by Thyroliberinase

A key characteristic of Taltirelin is its enhanced stability compared to endogenous TRH. Taltirelin is resistant to degradation by thyroliberinase, an enzyme present in serum that rapidly breaks down TRH mdpi.comnih.govresearchgate.net. This resistance to enzymatic degradation is attributed to structural modifications in the Taltirelin molecule, such as the replacement of the N-terminal pyroglutamyl residue with a non-natural amino acid nih.govresearchgate.net. This increased stability in the bloodstream allows Taltirelin to achieve higher concentrations and a longer duration of action in the central nervous system, thereby enhancing its therapeutic efficacy mdpi.comnih.govresearchgate.net.

Preclinical Pharmacological Efficacy in Animal Models

Models of Neurodegenerative Conditions

Taltirelin (B1682926) hydrate (B1144303) has shown promise in ameliorating the motor deficits associated with spinocerebellar degeneration (SCD). Studies have focused on its effects in models that mimic the progressive loss of coordination and balance characteristic of these disorders.

Research in the RMN model indicates that Taltirelin hydrate's anti-ataxic effects occur independently of changes in central monoamine levels. Studies found that while concentrations of noradrenaline (NA), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) were elevated in the cerebellum of RMN mice, Taltirelin administration did not alter these monoamine contents or concentrations in the cerebellum, brain stem, or spinal cord researchgate.netmedchemexpress.com. This suggests that Taltirelin's therapeutic action in spinocerebellar ataxia may involve mechanisms distinct from direct modulation of these primary monoamine systems within the cerebellum. Further investigations into TRH receptor signaling within cerebellar neurons, such as granule cells and molecular layer interneurons, suggest potential roles in modulating cerebellar plasticity and glucose metabolism, which may contribute to its anti-ataxic effects nih.govnih.gov.

This compound has exhibited significant neuroprotective and functional recovery effects in various animal models of Parkinson's disease (PD), including those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone (B1679576), as well as in 6-hydroxydopamine (6-OHDA) lesioned rats.

This compound has demonstrated neuroprotective properties by preserving dopaminergic neurons and reducing neurotoxicity in PD models. In MPTP-induced PD mouse models, Taltirelin administration (0.2 and 1 mg/kg) significantly increased the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra (SN) compared to MPTP-treated controls frontiersin.orgactamedicamarisiensis.ro. Specifically, TH-positive cell counts were approximately 64.5% and 68.3% of normal levels in the 0.2 mg/kg and 1 mg/kg Taltirelin groups, respectively, compared to 36.7% in the MPTP-only group frontiersin.orgactamedicamarisiensis.ro. Western blot analysis further supported these findings by showing increased TH levels in the striatum of Taltirelin-treated mice frontiersin.orgactamedicamarisiensis.ro. In 6-OHDA-lesioned hemi-Parkinsonian rats, sub-chronic administration of Taltirelin (5 mg/kg for 7 days) significantly elevated striatal TH levels (27.36 ± 4.58%), whereas a lower dose (1 mg/kg for 7 days) showed a less pronounced effect (7.12 ± 4.43%) researchgate.netnih.gov. Taltirelin also reduced the levels of phosphorylated tau (p-tau) and alpha-synuclein (B15492655) fragments in the SN and striatum, suggesting a broader neuroprotective mechanism against PD-related pathologies frontiersin.orgactamedicamarisiensis.ro.

Table 1: this compound's Neuroprotective Effects on Dopaminergic Markers in PD Models

| Model/Treatment Group | Measure | Value | Source |

| MPTP-induced PD Mouse Model (Substantia Nigra) | |||

| MPTP + Vehicle | TH+ Neurons (% of normal) | 36.66 ± 2.08% | frontiersin.orgactamedicamarisiensis.ro |

| MPTP + Taltirelin (0.2 mg/kg) | TH+ Neurons (% of normal) | 64.47 ± 3.91% | frontiersin.orgactamedicamarisiensis.ro |

| MPTP + Taltirelin (1 mg/kg) | TH+ Neurons (% of normal) | 68.29 ± 4.45% | frontiersin.orgactamedicamarisiensis.ro |

| 6-OHDA-lesioned Hemi-PD Rat Model (Striatum) | |||

| Taltirelin (5 mg/kg, 7 days) | Striatal TH Level (% relative change) | 27.36 ± 4.58% | researchgate.netnih.gov |

| Taltirelin (1 mg/kg, 7 days) | Striatal TH Level (% relative change) | 7.12 ± 4.43% | researchgate.netnih.gov |

This compound significantly improved motor function in PD animal models and notably did not induce dyskinesia, a common side effect of dopaminergic therapies like L-DOPA. In MPTP-treated mice, Taltirelin (1 mg/kg) administration on day 14 of modeling resulted in a rotarod latency of 287.20 ± 28.62 seconds, a significant improvement compared to the MPTP-treated group (179.33 ± 94.62 seconds) actamedicamarisiensis.ro. Lower doses also showed trends towards improvement actamedicamarisiensis.ro. In rotenone-induced PD models, Taltirelin (0.2 and 1 mg/kg) also improved rotarod performance, with latencies of 193.78 ± 45.66 s and 182.92 ± 56.64 s, respectively, compared to the rotenone group's 124.92 ± 49.63 s actamedicamarisiensis.ro. In the pole test, Taltirelin (0.2 and 1 mg/kg) reduced the time to descend the pole (7.70 ± 1.25 s and 8.38 ± 1.92 s, respectively) compared to the rotenone group (11.75 ± 3.81 s) actamedicamarisiensis.ro. In 6-OHDA-lesioned rats, Taltirelin administration dose-dependently improved bradykinesia, as measured by the adjusting step test, with significant improvements observed from 0.5 hours post-injection, lasting for at least 10 hours frontiersin.org. For instance, 5 mg/kg Taltirelin increased adjusting steps to 9.50 ± 2.38 compared to the control PD group's 2.75 ± 0.50 steps frontiersin.org. Importantly, no dyskinesia-related behaviors were observed in animals treated with Taltirelin, even at higher doses frontiersin.orgresearchgate.net.

Table 2: this compound's Effects on Locomotor Function in PD Models

| Model/Treatment Group | Test | Measure | Value | Source |

| MPTP-induced PD Mouse Model | Rotarod Test | Latency (s) | ||

| MPTP group (14 days) | 179.33 ± 94.62 s | actamedicamarisiensis.ro | ||

| Taltirelin (0.5 mg/kg) | 245.5 ± 77.25 s (trend) | actamedicamarisiensis.ro | ||

| Taltirelin (1 mg/kg) | 287.20 ± 28.62 s | actamedicamarisiensis.ro | ||

| Rotenone-induced PD Mouse Model | Rotarod Test | Latency (s) | ||

| Rotenone group | 124.92 ± 49.63 s | actamedicamarisiensis.ro | ||

| Taltirelin (0.2 mg/kg) | 193.78 ± 45.66 s | actamedicamarisiensis.ro | ||

| Taltirelin (1 mg/kg) | 182.92 ± 56.64 s | actamedicamarisiensis.ro | ||

| Rotenone-induced PD Mouse Model | Pole Test | Time to descend (s) | ||

| Rotenone group | 11.75 ± 3.81 s | actamedicamarisiensis.ro | ||

| Taltirelin (0.2 mg/kg) | 7.70 ± 1.25 s | actamedicamarisiensis.ro | ||

| Taltirelin (1 mg/kg) | 8.38 ± 1.92 s | actamedicamarisiensis.ro | ||

| 6-OHDA-lesioned Hemi-PD Rat Model | Adjusting Steps | Number of steps (lesioned forelimb) | ||

| Control (PD rats) | 2.75 ± 0.50 | frontiersin.org | ||

| Taltirelin (1 mg/kg) | 5.75 ± 1.5 | frontiersin.org | ||

| Taltirelin (5 mg/kg) | 9.50 ± 2.38 | frontiersin.org | ||

| Taltirelin (10 mg/kg) | 11.00 ± 1.00 | frontiersin.org |

Pharmacokinetics and Metabolism Preclinical Mechanistic Studies

Absorption and Distribution Characteristics in Preclinical Models

Taltirelin (B1682926) hydrate (B1144303) exhibits robust absorption and distribution capabilities, particularly in reaching the central nervous system.

Taltirelin hydrate possesses high blood-brain barrier (BBB) penetrating properties, a key advantage over TRH. This enhanced penetration is attributed to its increased lipophilicity compared to TRH, facilitating its passage across the BBB mdpi.comfrontiersin.orgnih.gov. Preclinical studies indicate that taltirelin crosses the BBB more rapidly than TRH and maintains higher concentrations in the brain nih.govmedchemexpress.com. Specifically, brain uptake is reported to be greater for taltirelin than for TRH nih.gov.

Following administration in preclinical models, this compound has been detected in various tissues, including the brain. Oral administration to rats and dogs showed that taltirelin was absorbed throughout the small intestine and detected intact in brain tissue for up to 6 hours post-administration ucd.ie. Studies involving radiolabeled taltirelin have also indicated differences in brain distribution compared to TRH, with lower concentrations observed in the pituitary gland for taltirelin after intravenous administration researchgate.net. While specific quantitative tissue distribution data are complex, the consistent detection of intact taltirelin in brain tissue underscores its ability to reach its intended site of action ucd.ieresearchgate.net.

Metabolic Pathways and Stability in Biological Matrices

This compound demonstrates superior stability in biological matrices, particularly in serum and brain tissue, when compared to endogenous TRH.

A critical factor contributing to this compound's prolonged action is its resistance to enzymatic degradation. Unlike TRH, which is rapidly degraded by enzymes such as thyroliberinase (also known as TRH-degrading ectoenzyme or TRH-DE) in serum and brain tissue, taltirelin is significantly more stable mdpi.comfrontiersin.orgnih.govresearchgate.net. This enhanced stability allows taltirelin to remain intact in the blood and brain, thereby increasing its bioavailability and duration of CNS effects frontiersin.orgnih.govnih.gov. While some studies have questioned taltirelin's complete resistance to degradation in certain rat cerebral and pituitary homogenates, it is hypothesized that these may involve enzymes distinct from TRH-DE frontiersin.orgnih.gov. The design of taltirelin incorporated modifications to avoid enzymatic hydrolysis of the pyroglutamyl peptide bond, contributing to its improved stability ucd.iemdpi.com.

Information regarding the specific metabolic pathways and identification of this compound metabolites in preclinical models is not extensively detailed in the provided search results. While the compound's stability is highlighted, the precise breakdown products or major metabolic routes have not been elucidated in the accessible literature. The prompt's mention of "TAMP as a metabolite of related analogs" suggests that metabolite identification is a relevant area for TRH analogs, but specific data for taltirelin itself were not found.

Half-Life and Duration of Action in Preclinical Species

This compound exhibits a significantly longer half-life and duration of action in preclinical species compared to TRH.

Half-Life: In preclinical studies, taltirelin has a reported half-life of approximately 1 hour, which is considerably longer than the 8-minute half-life of TRH researchgate.net.

Duration of Action: This extended half-life translates into a substantially longer duration of CNS effects. Taltirelin's actions are reported to be approximately 8 times longer-lasting than those of TRH nih.govresearchgate.netnih.gov. Specifically, beneficial effects have been observed to be maintained for as long as 8 hours in preclinical models, consistent with its prolonged half-life researchgate.netfrontiersin.org.

Comparative Pharmacokinetic Parameters (Preclinical)

| Parameter | This compound | TRH | Reference(s) |

| Half-Life | ~1 hour | ~8 minutes | researchgate.net |

| Duration of Action | ~8 times longer than TRH; effects up to 8 hours | Shorter duration | nih.govresearchgate.netnih.govfrontiersin.org |

| BBB Penetration | High; greater than TRH | Lower | mdpi.comfrontiersin.orgnih.govnih.govmedchemexpress.com |

| Stability | Highly stable in blood and brain | Rapidly degraded by thyroliberinase | frontiersin.orgnih.govresearchgate.netnih.gov |

| Tissue Detection | Detected intact in brain tissue up to 6 hours | Not specified (implied shorter presence) | ucd.ie |

Compound List

this compound

Thyrotropin-releasing hormone (TRH)

TAMP (mentioned as an example for related analogs)

Advanced Research Methodologies and Techniques

In Vitro Experimental Models

In vitro studies are crucial for dissecting the cellular and molecular actions of Taltirelin (B1682926) hydrate (B1144303), allowing for controlled investigations into its effects on neuronal health and function.

Cell Culture Systems

Several established cell culture systems are utilized to model neurological conditions and assess the impact of Taltirelin hydrate. These systems provide a controlled environment to study cellular responses to neurotoxic insults and potential therapeutic interventions.

SH-SY5Y Cells: This human neuroblastoma cell line is widely used as an in vitro model for dopaminergic neurons and Parkinson's disease (PD) research due to its catecholaminergic phenotype and ability to differentiate into a more mature dopaminergic state researchgate.netnih.govimrpress.com. Studies have shown that this compound (5 μM) can rescue SH-SY5Y cells from the toxicity induced by agents like MPP+ and rotenone (B1679576), improving cell viability and reducing apoptosis researchgate.netnih.govresearchgate.netmedchemexpress.com.

Primary Midbrain Neurons: Primary cultures derived from rodent midbrain tissue, particularly those enriched in dopaminergic neurons, serve as a more physiologically relevant model for studying neurodegenerative processes researchgate.netnih.govcellapplications.com. This compound has demonstrated neuroprotective effects in these primary cultures when exposed to neurotoxins, preserving neuronal viability and mitigating cell death researchgate.netnih.govresearchgate.netmedchemexpress.com.

HEK-EM 293 Cells: Human embryonic kidney 293 (HEK-293) cells, often engineered to stably express specific receptors, are invaluable for studying receptor binding and downstream signaling pathways. This compound has been evaluated in HEK-EM 293 cells engineered to express TRH receptors (TRH-R1 and TRH-R2) to characterize its binding affinity and signaling potency nih.govfrontiersin.orgfrontiersin.orgbiocrick.comacs.org.

Receptor Binding Assays

Receptor binding assays are fundamental for understanding how this compound interacts with its target receptors, primarily the thyrotropin-releasing hormone (TRH) receptors. These assays typically employ radiolabeled ligands to quantify binding affinity.

[³H]MeTRH Binding Assays: The radioligand [³H]methyl TRH ([³H]MeTRH) is commonly used in competition binding assays to determine the affinity of this compound for TRH receptors. Studies have characterized the binding of this compound to TRH receptors in various brain regions and cell lines, revealing differences in affinity between receptor subtypes and tissues. For instance, this compound exhibits varying Ki values for TRH-R1 and TRH-R2, suggesting differential receptor engagement nih.govfrontiersin.orgfrontiersin.orgbiocrick.comacs.orgnih.gov.

Table 1: this compound Binding Affinity to TRH Receptors

| Receptor Subtype | Tissue/Cell Line | Ligand | Ki (nM) for TRH | Ki (nM) for Taltirelin | Reference |

| TRH-R1 | Anterior Pituitary | [³H]MeTRH | 6.3–8.0 | 145.5–170.4 | nih.gov |

| TRH-R1 | Hypothalamus | [³H]MeTRH | 6.3–8.0 | 145.5–170.4 | nih.gov |

| TRH-R1 | Brain Stem | [³H]MeTRH | 6.3–8.0 | 145.5–170.4 | nih.gov |

| TRH-R1 | Cerebral Cortex | [³H]MeTRH | 4.1–4.3 | 67.8–73.4 | nih.gov |

| TRH-R1 | Cerebellum | [³H]MeTRH | 4.1–4.3 | 67.8–73.4 | nih.gov |

| TRH-R1 | HEK-EM 293 cells | [³H]MeTRH | 15 | 520 | nih.gov |

| TRH-R2 | HEK-EM 293 cells | [³H]MeTRH | 5.4 | 110 | nih.gov |

| TRH-R (human) | HEK-EM 293 cells | [³H]MeTRH | 3.0 | 910 | frontiersin.orgfrontiersin.org |

Intracellular Calcium Flux Assays

Intracellular calcium (Ca²⁺) plays a critical role in neuronal signaling, and assays measuring calcium flux are used to assess receptor activation and downstream signaling cascades.

Calcium Flux Assays: These assays monitor changes in intracellular calcium concentrations in response to ligand binding. This compound has been evaluated for its ability to stimulate or modulate intracellular calcium release in cells expressing TRH receptors. Studies have reported EC₅₀ values for this compound in stimulating calcium release, indicating its potency in activating this signaling pathway medchemexpress.comnih.govfrontiersin.orgfrontiersin.org. The FLIPR (Fluorometric Imaging Plate Reader) Tetra system is a common platform for high-throughput screening of calcium flux assays, enabling the simultaneous measurement of fluorescence changes in multiple wells moleculardevices.commoleculardevices.comfujifilmcdi.com.

Table 2: this compound Potency in Stimulating Intracellular Calcium Release

| Cell System / Receptor | Stimulant | Assay Method (Implied) | EC₅₀ (nM) for TRH | EC₅₀ (nM) for Taltirelin | Reference |

| HEK-EM 293 (TRH-R1) | Ca²⁺ Release | Calcium Flux | 4.0 | 72 | nih.gov |

| HEK-EM 293 (TRH-R2) | Ca²⁺ Release | Calcium Flux | 0.52 | 2.7 | nih.gov |

| HEK-EM 293 (TRH-R) | Ca²⁺ Release | Calcium Flux | 5.0 | 36 | frontiersin.orgfrontiersin.org |

Oxidative Stress Assays

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various neurodegenerative diseases. Assays are used to quantify ROS levels and evaluate the antioxidant potential of compounds.

ROS Generation Assays: this compound has been shown to reduce the generation of intracellular ROS induced by neurotoxic agents such as MPP+ and rotenone in both SH-SY5Y cells and primary midbrain neurons researchgate.netnih.govnih.govresearchgate.netmedchemexpress.com. These studies typically employ fluorescent probes like dichlorofluorescein diacetate (DCFDA) to measure intracellular ROS levels. For example, this compound (5 μM) significantly reduced rotenone-induced ROS by approximately 38.65% and MPP+-induced ROS by about 19.83% nih.govresearchgate.net.

Table 3: this compound's Effect on ROS Generation in Neurotoxic Models

| Cell System | Neurotoxin | Taltirelin Concentration | ROS Reduction (%) | Reference |

| SH-SY5Y | Rotenone | 5 μM | 38.65 ± 7.28 | nih.govresearchgate.net |

| SH-SY5Y | MPP+ | 5 μM | 19.83 ± 8.02 | nih.govresearchgate.net |

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key pathological feature in neurodegenerative conditions. Assays are employed to detect and quantify apoptotic markers, such as DNA fragmentation or caspase activation, to evaluate the anti-apoptotic effects of compounds.

Apoptosis Detection: this compound has been demonstrated to alleviate apoptosis in neuronal cells exposed to neurotoxins. Methods such as Hoechst 33342 staining for nuclear condensation and measurement of cleaved caspase-3 levels have been used to confirm the anti-apoptotic effects of this compound researchgate.netnih.govnih.govresearchgate.netmedchemexpress.compatsnap.com. These studies indicate that this compound can protect neurons from undergoing programmed cell death induced by oxidative stress and other toxic insults.

Enzyme Activity Assays

Enzyme activity assays are used to quantify the levels or activity of specific enzymes that play critical roles in cellular metabolism and disease pathogenesis.

Monoamine Oxidase-B (MAO-B) Activity Assays: MAO-B is an enzyme involved in the metabolism of monoamines and is implicated in oxidative stress and neurodegeneration. Research has shown that this compound can reduce intracellular MAO-B activity in neuronal cells treated with neurotoxins researchgate.netnih.govnih.govresearchgate.netebi.ac.uk. In SH-SY5Y cells exposed to MPP+ or rotenone, this compound (5 μM) consistently decreased the elevated MAO-B activity by approximately 36.15% and 33.02%, respectively nih.govresearchgate.net.

Table 4: this compound's Effect on MAO-B Activity in Neurotoxic Models

| Cell System | Neurotoxin | Taltirelin Concentration | MAO-B Activity Reduction (%) | Reference |

| SH-SY5Y | MPP+ | 5 μM | 36.15 ± 10.79 | nih.govresearchgate.net |

| SH-SY5Y | Rotenone | 5 μM | 33.02 ± 6.71 | nih.govresearchgate.net |

These in vitro methodologies collectively highlight this compound's capacity to protect neurons from various insults by modulating receptor binding, calcium signaling, oxidative stress, apoptosis, and enzyme activity, underscoring its potential as a neuroprotective agent.

Compound List:

this compound

Thyrotropin-releasing hormone (TRH)

[³H]methyl TRH ([³H]MeTRH)

MPP+ (1-methyl-4-phenylpyridinium)

Rotenone

Monoamine oxidase-B (MAO-B)

Reactive oxygen species (ROS)

HEK-EM 293 cells

SH-SY5Y cells

Primary midbrain neurons

Thyrotropin-releasing hormone receptor 1 (TRH-R1)

Thyrotropin-releasing hormone receptor 2 (TRH-R2)

Cleaved caspase-3

Hoechst 33342

In Vivo Experimental Methodologies in Animal Models

In vivo studies are crucial for understanding the complex physiological and behavioral effects of this compound within a living system. These methodologies allow researchers to assess its impact on neurotransmitter systems, motor function, cellular markers, and gene expression.

Microdialysis for Neurotransmitter Monitoring

Microdialysis is a technique used to measure the concentration of neurotransmitters and other molecules in the extracellular fluid of specific brain regions. Studies utilizing microdialysis have provided insights into this compound's influence on monoamine systems.

This compound administration has been shown to increase the extracellular levels of dopamine (B1211576) (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain regions such as the nucleus accumbens and corpus striatum. These increases were observed for up to three hours post-administration researchgate.net. Further analysis indicated that this compound also elevated levels of 3-methoxytyramine (3-MT) and L-3-dihydroxyphenylalanine (L-DOPA) researchgate.net. Microdialysis studies have also demonstrated that this compound gently and persistently promotes dopamine release in the cortex and striatum, a mechanism distinct from the rapid surge induced by L-DOPA frontiersin.org. The effects of this compound on dopamine release are suggested to involve vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH) frontiersin.org.

Table 1: Neurotransmitter Changes in Rat Brain Following this compound Administration

| Neurotransmitter/Metabolite | Brain Region | Observed Effect | Duration (approx.) | Citation |

| Dopamine (DA) | Nucleus Accumbens | Increased | 3 hours | researchgate.net |

| Dopamine (DA) | Corpus Striatum | Increased | 3 hours | researchgate.net |

| DOPAC | Nucleus Accumbens | Increased | 3 hours | researchgate.net |

| DOPAC | Corpus Striatum | Increased | 3 hours | researchgate.net |

| Homovanillic Acid (HVA) | Nucleus Accumbens | Increased | 3 hours | researchgate.net |

| Homovanillic Acid (HVA) | Corpus Striatum | Increased | 3 hours | researchgate.net |

| 3-Methoxytyramine (3-MT) | Not specified | Increased | Up to 6 hours | researchgate.net |

| L-3-Dihydroxyphenylalanine (L-DOPA) | Not specified | Increased | Not specified | researchgate.net |

| Dopamine (DA) | Cortex | Promoted release | Persistent | frontiersin.org |

| Dopamine (DA) | Striatum | Promoted release | Persistent | frontiersin.org |

Behavioral Phenotyping Assays

Behavioral phenotyping assays are critical for evaluating the functional outcomes of this compound treatment, particularly in models of neurological disorders and fatigue.

In animal models of Parkinson's disease (PD), Taltirelin administration significantly improved locomotor function researchgate.net. Specifically, in 6-hydroxydopamine-lesioned hemi-Parkinsonian rats, Taltirelin treatment alleviated bradykinesia, with improvements observed as early as 0.5 hours post-injection and maintained for at least 10 hours in a dose-dependent manner nih.gov.

This compound has also demonstrated efficacy in reversing fatigue-like behavior in mouse models of cancer-related fatigue. In treadmill fatigue tests (TFT), mice subjected to chemotherapy, radiation therapy, or bearing tumors exhibited reduced running distances, indicative of fatigue. Taltirelin treatment reversed this fatigue-like behavior across all three models researchgate.netnih.govresearchgate.net. These effects were found to be dependent on the mouse TRH1 receptor nih.govresearchgate.net.

Furthermore, in clinical studies for spinocerebellar degeneration (SCD), this compound treatment led to significant improvements in specific motor and speech-related subscores of the Scale for the Assessment and Rating of Ataxia (K-SARA). Patients treated with Taltirelin showed significantly lower subscores for "Stance" and "Speech disturbance" compared to the control group e-jmd.orge-jmd.org.

Table 2: Behavioral Effects of this compound in Preclinical and Clinical Models

| Assay/Model | Condition/Model | Observed Effect of this compound | Citation |

| Locomotor Function | Hemi-Parkinsonian Rat Model | Significantly improved locomotor function; Alleviated bradykinesia | researchgate.netnih.gov |

| Treadmill Fatigue Test (TFT) | Chemotherapy-induced fatigue mouse model | Reversed fatigue-like behavior (increased running distance) | nih.govresearchgate.net |

| Treadmill Fatigue Test (TFT) | Radiation therapy-induced fatigue mouse model | Reversed fatigue-like behavior (increased running distance) | nih.govresearchgate.net |

| Treadmill Fatigue Test (TFT) | Tumor-bearing mouse model | Reversed fatigue-like behavior (increased running distance) | nih.govresearchgate.net |

| K-SARA (Stance subscore) | Spinocerebellar Degeneration (SCD) patients | Significantly lower subscore compared to control | e-jmd.orge-jmd.org |

| K-SARA (Speech disturbance subscore) | Spinocerebellar Degeneration (SCD) patients | Significantly lower subscore compared to control | e-jmd.orge-jmd.org |

| K-SARA (Speech disturbance subscore) | Hereditary Ataxia patients | Significantly lower subscore compared to control | e-jmd.orge-jmd.org |

| Tongue Muscle Activity (Tonic & Phasic) | Anesthetized Rats (Hypoglossal motoneuron pool) | Increased tonic and phasic activity; Responses were sustained and maintained | nih.govoup.com |

| Tongue Muscle Activity (Tonic) | Freely behaving conscious rats (sleep-wake states) | Increased tonic activity across sleep-wake states; particularly in non-REM sleep | nih.govoup.com |

Histological and Immunohistochemical Analysis for Neuronal Markers and Pathology

Histological and immunohistochemical techniques are employed to visualize cellular structures and detect the presence and distribution of specific proteins or markers within tissues. These methods have been instrumental in understanding this compound's impact on neuronal pathways.

Research has shown that Taltirelin treatment can upregulate the expression of Tyrosine Hydroxylase (TH), a key enzyme in dopamine synthesis, within striatal neurons, specifically medium spiny neurons nih.govnih.govnih.govresearchgate.net. This upregulation is associated with the activation of the TRH receptor (TRHR)-MAPK-RARα-DRD2 pathway and is mediated by p-ERK1/2 nih.govnih.gov. Taltirelin also increases the expression of TRHR itself in the lesioned striatum of Parkinsonian models nih.gov. Additionally, studies have noted an elevation in ΔFosB levels in the lesioned striatum following Taltirelin treatment nih.gov.

Table 3: Changes in Protein and Receptor Expression Following this compound Treatment

| Target (Protein/Receptor) | Tissue/Cell Type | Method | Observed Effect | Citation |

| Tyrosine Hydroxylase (TH) | Striatal neurons | Immunohistochemistry | Significantly increased expression | nih.govnih.gov |

| Tyrosine Hydroxylase (TH) | Medium Spiny Neurons | Western Blotting | Induced expression | nih.govnih.gov |

| Tyrosine Hydroxylase (TH) | Striatum (lesioned side) | Immunohistochemistry | Markedly increased expression | nih.gov |

| TRH Receptor (TRHR) | Striatum (lesioned side) | Immunohistochemistry | Elevated expression | nih.gov |

| TRH Receptor (TRHR) | Striatal GABAergic neurons | Not specified | Upregulated expression | nih.gov |

| ΔFosB | Striatum (lesioned side) | Immunohistochemistry | Moderately but significantly elevated levels | nih.gov |

| p-ERK1/2 | Striatal neurons | Western Blotting | Increased expression, mediating TH expression | frontiersin.orgnih.gov |

Molecular Biology Techniques (e.g., PCR for mRNA expression)

Molecular biology techniques, such as Polymerase Chain Reaction (PCR), are used to analyze gene and mRNA expression levels, providing insights into the molecular pathways affected by this compound.

Quantitative RT-PCR (qRT-PCR) has been employed to validate gene expression changes identified through transcriptomic analysis. Studies have measured the mRNA expression levels of key genes including Trhr (TRH receptor), Rarα (Retinoic Acid Receptor Alpha), Creb (cAMP-response element-binding protein), and Camk2b (Calcium/Calmodulin-Dependent Protein Kinase II Beta) in the striatum following Taltirelin treatment nih.govresearchgate.net. The results from qRT-PCR were found to be consistent with the transcriptomic data, indicating Taltirelin's influence on these specific gene pathways nih.govresearchgate.net.

Table 4: mRNA Expression Analysis of Key Genes in Striatum Following this compound Treatment

| Gene Name | Tissue | Method | Observed Effect | Citation |

| Trhr | Striatum | qRT-PCR | Validated expression levels; consistent with transcriptomic analysis | nih.govresearchgate.net |

| Rarα | Striatum | qRT-PCR | Validated expression levels; consistent with transcriptomic analysis | nih.govresearchgate.net |

| Creb | Striatum | qRT-PCR | Validated expression levels; consistent with transcriptomic analysis | nih.govresearchgate.net |

| Camk2b | Striatum | qRT-PCR | Validated expression levels; consistent with transcriptomic analysis | nih.govresearchgate.net |

Electrophysiological Measurements

Electrophysiological measurements assess the electrical activity of neurons and neural circuits, providing functional data on how this compound impacts neuronal excitability and signaling.

Electrophysiological studies have indicated that this compound can halt or alleviate abnormal electrical activities observed in animal models of Parkinson's disease researchgate.netnih.gov. In studies focusing on motor control, Taltirelin has been shown to increase both tonic and phasic tongue muscle activity in rats. These motor responses to Taltirelin were found to be sustained and maintained, unlike the transient effects of TRH itself nih.govoup.com. This activation of tongue muscle activity was observed both when Taltirelin was microperfused into the hypoglossal motoneuron pool and following systemic administration, persisting across different sleep-wake states, including non-rapid-eye-movement (NREM) sleep nih.govoup.com.

Compound Name List:

this compound

Translational Research Insights and Future Directions

Bridging Preclinical Findings to Novel Therapeutic Hypotheses

Preclinical research has established taltirelin (B1682926) hydrate (B1144303) as a potent, long-acting analog of thyrotropin-releasing hormone (TRH) with significant neuroprotective and neuromodulatory effects. mdpi.comnih.govfrontiersin.org Unlike native TRH, taltirelin is more resistant to enzymatic degradation and exhibits greater central nervous system (CNS) activity, characteristics that have paved the way for its therapeutic consideration. nih.govoup.com Its actions are not primarily mediated by the endocrine system but rather through direct effects on the CNS. mdpi.comnih.gov

In preclinical models of Parkinson's disease (PD), taltirelin has demonstrated the ability to protect dopaminergic neurons from neurotoxins like MPP+ and rotenone (B1679576). nih.govfrontiersin.org This neuroprotection is attributed to several mechanisms, including the reduction of oxidative stress, alleviation of apoptosis (programmed cell death), and inhibition of monoamine oxidase-B (MAO-B) activity. nih.govfrontiersin.orgpatsnap.com Furthermore, taltirelin has been shown to modulate neurotransmitter systems by enhancing the release of acetylcholine (B1216132), dopamine (B1211576), and norepinephrine (B1679862). patsnap.compatsnap.com

A key finding from studies in hemi-Parkinsonian rat models is that taltirelin promotes a gentle and sustained release of dopamine in the striatum. frontiersin.org This contrasts with the sharp, high-amplitude dopamine increase caused by agents like L-DOPA, which is associated with the development of dyskinesia. frontiersin.org This observation has led to the therapeutic hypothesis that taltirelin could improve motor function in PD with a reduced risk of inducing debilitating motor fluctuations. frontiersin.orgnih.gov

Moreover, research has shown that taltirelin can down-regulate the pathological accumulation of phosphorylated tau (p-tau) and cleaved fragments of α-synuclein in animal models of PD. nih.govfrontiersin.org Since the aggregation of these proteins is a hallmark of multiple neurodegenerative diseases, including Alzheimer's disease and other tauopathies, this preclinical finding supports a broader therapeutic hypothesis. It suggests taltirelin may act not just as a symptomatic treatment but as a disease-modifying agent capable of targeting fundamental pathological processes. nih.govfrontiersin.org

Exploration of Taltirelin Hydrate in Other Preclinical Disease Models

Building on its known efficacy in spinocerebellar degeneration, researchers are exploring the potential of this compound in a wider array of neurological conditions. patsnap.comncats.io

Taltirelin's potential to address cognitive deficits is supported by its fundamental mechanism of modulating key neurotransmitters involved in memory and learning, such as acetylcholine and dopamine. patsnap.com Studies also suggest it may enhance cognitive abilities by promoting the synthesis of nerve growth factors, which are crucial for neuronal survival and function. patsnap.com

In rodent models of ischemia/reperfusion injury, which often leads to cognitive impairment, intracerebroventricular administration of this compound has been shown to confer neuroprotection to hippocampal cells. mdpi.com This cellular protection was correlated with improved performance in the Morris water maze, a standard behavioral test for spatial learning and memory. mdpi.com While direct studies in dedicated Alzheimer's disease (AD) models are less extensive for taltirelin itself, native TRH has been investigated in AD, suggesting a strong rationale for evaluating its more stable analog, taltirelin, in this context. nih.govnih.gov

The neuroprotective properties of taltirelin extend beyond its application in spinocerebellar ataxia and Parkinson's disease models. frontiersin.org Limited research has been conducted on its utility for other neurodegenerative disorders like spinal muscular atrophy. ncats.iowikipedia.org The foundational research on TRH, from which taltirelin was derived, has shown potential benefits in models of amyotrophic lateral sclerosis (ALS), depression, and epilepsy, providing a strong basis for the expanded investigation of taltirelin. nih.govnih.gov

The mechanisms demonstrated in PD models—such as reducing oxidative stress, preventing apoptosis, and mitigating pathological protein aggregation—are cellular processes common to many neurodegenerative disorders. nih.govfrontiersin.org This suggests a plausible therapeutic role for taltirelin in a broader spectrum of conditions characterized by neuronal loss.

| Preclinical Model Type | Investigated Compound | Key Findings |

| Parkinson's Disease (Rotenone & MPTP models) | Taltirelin | Protected dopaminergic neurons, reduced oxidative stress and apoptosis, decreased pathological p-tau and α-synuclein fragments, and improved locomotor function. nih.govfrontiersin.org |

| Parkinson's Disease (6-OHDA model) | Taltirelin | Improved motor function without inducing dyskinesia via gentle, sustained dopamine release and increased tyrosine hydroxylase expression. frontiersin.org |

| Ischemia/Reperfusion Injury | This compound | Increased neuroprotection in hippocampal cells and improved performance in the Morris water maze, indicating enhanced cognitive function. mdpi.com |

| Spinal Muscular Atrophy | Taltirelin | Investigated for treatment, building on its approval for spinocerebellar degeneration. ncats.iowikipedia.org |

| Epilepsy (Kindling model) | TRH/TRH Analogs | Intranasal administration of TRH analogs suppressed seizures; TRH-loaded nanoparticles attenuated kindling development. researchgate.net |

Development of Next-Generation TRH Analogs

While taltirelin represents a significant improvement over native TRH, research continues to pursue the development of next-generation analogs with even more refined therapeutic profiles. mdpi.comfrontiersin.org

A primary goal in developing new TRH analogs is to improve potency and selectivity for specific CNS effects while minimizing potential endocrine side effects. frontiersin.org Taltirelin itself is considered a "superagonist" at the human TRH receptor, demonstrating higher intrinsic efficacy in stimulating second messenger pathways compared to TRH, which may account for its potent CNS activity. nih.govfrontiersin.orgnih.gov

Future strategies are focused on achieving greater selectivity for different TRH receptor subtypes. researchgate.net The TRH-R2 subtype, for instance, is thought to mediate many of the non-endocrine, neuroprotective effects of TRH. nih.gov Developing analogs that preferentially bind to TRH-R2 is a key objective.

| Development Strategy | Example/Approach | Rationale and Key Features |

| Superagonism | Taltirelin | Exhibits higher intrinsic efficacy than TRH, leading to more potent CNS effects even with lower binding affinity. nih.govfrontiersin.org |

| Receptor Subtype Selectivity | Analogs targeting TRH-R2 | Aims to isolate the therapeutic CNS effects (believed to be mediated by TRH-R2) from the endocrine effects. nih.gov |

| Structural Modification | Rovatirelin Hydrate | Incorporates an unnatural amino acid (3-(thiazol-4-yl)-l-alanine) in place of histidine to create a novel TRH mimetic. acs.org |

| N-Terminal Replacement | Pyridinium-containing moieties | Replacement of the pyroglutamyl residue to create metabolically stable analogs with a potential for selective cholinergic activity. nih.gov |

| Conformational Restriction | Piperazin-2-one ring incorporation | Designed to lock the molecule in a specific shape to retain key elements for receptor interaction. researchgate.net |

Overcoming the blood-brain barrier remains a significant challenge for many CNS therapeutics. nih.gov While taltirelin has improved brain penetration compared to TRH, advanced drug delivery systems are being developed to further enhance CNS bioavailability. oup.commedchemexpress.com

Intranasal delivery is a promising, non-invasive strategy to bypass the blood-brain barrier and transport drugs directly to the brain. mdpi.comnih.gov This approach is particularly attractive for the long-term treatment of chronic neurodegenerative diseases. mdpi.com To improve the efficiency of this route, researchers are encapsulating TRH and its analogs within nanoparticles. mdpi.comresearchgate.net These nanoparticles, which can be formulated from polymers like polylactide or gelatin, protect the drug from enzymatic degradation in the nasal cavity and facilitate its transport across the mucosal barrier. researchgate.netnih.gov Preclinical studies have shown that intranasal administration of TRH-loaded nanoparticles can effectively deliver the peptide to the brain and suppress seizures in animal models of epilepsy. researchgate.netresearchgate.net Such systems represent a significant step toward making neuropeptide-based therapies more viable and patient-friendly. mdpi.com

Unraveling Remaining Mechanistic Complexities of this compound

While initially understood as a simple analogue of thyrotropin-releasing hormone (TRH), ongoing research reveals that this compound possesses a multifaceted mechanism of action. patsnap.com Its therapeutic potential stems from a broad spectrum of neuropharmacological effects that extend beyond its endocrine properties. researchgate.net

This compound's neuroprotective capabilities are not mediated by a single pathway but rather by a collection of interconnected mechanisms. As a TRH mimetic, it binds to TRH receptors in the central nervous system (CNS), activating intracellular signaling cascades. patsnap.com However, its neuroprotective profile is far more extensive. Research has shown it exerts antioxidative and anti-apoptotic effects, which may protect against neural damage and promote neuron survival. patsnap.comnih.gov

Key neuroprotective actions include:

Modulation of Neurotransmitters: Taltirelin enhances the release and turnover of key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which can help stabilize and improve neural communication in compromised systems. patsnap.comnih.govmdpi.com

Anti-Apoptotic and Antioxidant Activity: The compound has been shown to inhibit programmed cell death (apoptosis) in neurons. patsnap.com In cellular models of Parkinson's disease, taltirelin reduced the generation of reactive oxygen species (ROS) induced by neurotoxins like rotenone and MPP+, thereby alleviating oxidative stress. frontiersin.org

Inhibition of Pathological Protein Aggregation: In preclinical models of Parkinson's disease, taltirelin treatment was found to down-regulate phosphorylated tau (p-tau) and asparagine endopeptidase (AEP) cleavage products of both tau and α-synuclein. frontiersin.org This suggests it can interfere with the formation of key pathological hallmarks of neurodegenerative diseases.

Enzyme Inhibition: Taltirelin may exert some of its neuroprotective effects through the inhibition of monoamine oxidase-B (MAO-B), an enzyme whose activity can contribute to oxidative stress in the brain. frontiersin.org

Activation of Pro-Survival Signaling: The neuroprotective effects of taltirelin are associated with the activation of critical cell survival pathways, such as the p-ERK1/2 signaling cascade. nih.govfrontiersin.org

| Mechanism | Description | Key Research Findings |

|---|---|---|

| Neurotransmitter Modulation | Enhances the release of acetylcholine, dopamine, and norepinephrine in the CNS. patsnap.comnih.gov | Improves neural communication in models of neurodegeneration. patsnap.com |

| Anti-Apoptotic Effect | Inhibits pathways leading to programmed cell death in neurons. patsnap.com | Reduces neuronal loss in response to neurotoxic insults. frontiersin.org |

| Antioxidant Effect | Reduces levels of reactive oxygen species (ROS). frontiersin.org | Significantly lowered ROS elevated by rotenone in SH-SY5Y cells. frontiersin.org |

| Enzyme Inhibition | Inhibits the activity of monoamine oxidase-B (MAO-B). frontiersin.org | Contributes to reduced oxidative stress. |

| Protein Pathology Inhibition | Prevents pathological cleavage of tau and α-synuclein. frontiersin.org | Down-regulated levels of p-tau and α-synuclein fragments in PD models. frontiersin.org |

| Pro-Survival Signaling | Activates signaling pathways like p-ERK1/2. nih.govfrontiersin.org | Increased p-ERK1/2 in the substantia nigra and striatum of mouse models. frontiersin.org |

This compound is increasingly recognized as a homeostatic modulator that can help return perturbed physiological systems to their baseline. e-jmd.orgresearchgate.net Its influence extends to neurotransmitter systems, arousal, respiration, and energy balance. The compound acts as a homeostatic factor by returning hyperactive or inhibited neurotransmitter pathways to their basal functioning state. mdpi.com

Respiratory and Arousal Regulation: Taltirelin has demonstrated a stimulant effect on breathing, primarily by increasing respiratory rate. researchgate.net This effect is mediated through the activation of TRH receptors on respiratory neurons. researchgate.net It has been shown to reverse opioid-induced respiratory depression in animal models. mdpi.comresearchgate.net This CNS stimulation also leads to increased wakefulness and suppression of non-REM sleep. mdpi.com

Energy Metabolism: Through its action as a TRH analogue, taltirelin is involved in the regulation of energy balance. mdpi.com TRH itself plays a role in the hypothalamic-pituitary-thyroid axis, which governs fuel degradation, and also has a potent anorectic effect. mdpi.com

Modulation of the Immune System: While detailed mechanisms are still under investigation, taltirelin is thought to act as a homeostatic modulator by affecting elements of the immune system to maintain or restore balance. e-jmd.org

Pain Pathway Modulation: Research indicates taltirelin produces antinociceptive effects through the activation of descending noradrenergic and serotonergic pain inhibitory systems.

| System/Process | Effect of this compound | Associated Finding |

|---|---|---|

| Respiration | Stimulates breathing and can reverse opioid-induced respiratory depression. mdpi.comresearchgate.net | Primarily increases breathing frequency. researchgate.net |

| Arousal & Sleep | Increases wakefulness and suppresses non-REM sleep. mdpi.com | Demonstrates CNS stimulant properties. researchgate.net |

| Neurotransmitter Balance | Returns inhibited or hyperactive pathways toward basal function. mdpi.com | Exhibits both analeptic and anticonvulsant effects. mdpi.com |

| Energy Metabolism | Involved in regulating energy balance, with potential anorectic effects. mdpi.com | Mimics TRH's role in the hypothalamic-pituitary-thyroid axis. mdpi.com |

| Pain Perception | Generates analgesic effects on mechanical and thermal nociception. | Activates descending monoaminergic pain inhibitory systems. |

Methodological Innovations in this compound Research

Advancements in research methodologies have been crucial for uncovering the nuanced mechanisms of this compound. These innovative approaches allow for a deeper understanding of its action from the molecular to the systemic level.

Transcriptomic and 'Omics' Analysis: To elucidate the compound's effects on cellular signaling, researchers have employed transcriptomic analysis in the striatum of hemi-Parkinsonian rat models. nih.govresearchgate.net This powerful technique provides a broad view of how taltirelin alters gene expression and modulates intracellular signaling pathways, such as the TRHR-MAPK-RARα-DRD2 pathway. nih.govresearchgate.net

Phosphosignaling Dynamics: The use of phosphoproteomics in pituitary cell lines has allowed for the investigation of phosphosignaling dynamics following treatment with taltirelin. medchemexpress.com This has revealed widespread changes in pathways involving MAP kinases, Wnt/β-catenin, and small GTPases, and has highlighted the critical role of β-arrestin2 in mediating these phosphorylation events. medchemexpress.com

Model Cell Systems: To characterize the specific pharmacology of taltirelin at human TRH receptors, researchers have utilized model cell systems. These in vitro platforms allow for precise measurement of binding affinities and signaling potency, which led to the important discovery that taltirelin acts as a "superagonist" at the human TRH receptor, exhibiting higher intrinsic efficacy than TRH itself.

Pathway-Specific Inhibition Studies: To dissect the specific pathways involved in taltirelin's effects, researchers have used pharmacological tools to block or deplete certain systems. For example, studies have used agents to deplete central serotonin (B10506) levels to confirm that taltirelin's analgesic effect on thermal pain is mediated by the serotonergic system.

Advanced In Vivo Monitoring: The use of microdialysis in animal models has been instrumental in comparing the dopamine-releasing profiles of taltirelin and L-DOPA in real-time. nih.govfigshare.com This technique provides crucial pharmacokinetic and pharmacodynamic data directly from the target brain regions.

| Methodology | Application in Taltirelin Research | Key Insight Gained |

|---|---|---|

| Transcriptomic Analysis | Used to analyze gene expression changes in the striatum of PD rat models after treatment. nih.govresearchgate.net | Identified modulation of the TRHR-MAPK-RARα-DRD2 pathway. nih.govresearchgate.net |

| Phosphoproteomics | Investigated phosphosignaling dynamics in pituitary cells treated with taltirelin. medchemexpress.com | Revealed widespread alterations in many signaling pathways and the role of β-arrestin2. medchemexpress.com |

| Model Cell Systems | Characterized binding and signaling at the human TRH receptor in a controlled environment. | Demonstrated that taltirelin is a superagonist at the human TRH receptor. |

| In Vivo Microdialysis | Measured real-time dopamine release in the cortex and striatum of animal models. nih.govfigshare.com | Distinguished the gentle, persistent dopamine release by taltirelin from the sharp peak caused by L-DOPA. nih.gov |

| Pathway-Specific Depletion | Pharmacologically depleted specific neurotransmitters (e.g., serotonin) to isolate pathway effects. | Confirmed separate monoaminergic pathways for analgesic effects on thermal vs. mechanical pain. |

Q & A

Basic Research Questions

What is the primary mechanism of action of taltirelin hydrate in neurodegenerative models?

This compound acts as a synthetic thyrotropin-releasing hormone (TRH) analog, selectively agonizing TRH receptors in the central nervous system (CNS). It enhances neurotransmitter release (acetylcholine, dopamine) and exhibits neurotrophic effects, improving motor coordination in spinocerebellar degeneration (SCD) models . Methodologically, its activity is validated via receptor-binding assays and neurotransmitter turnover measurements in rodent models .

What analytical methods are recommended for quantifying this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (210 nm) is the gold standard. Key parameters:

- Column : C18, 4.6 mm × 15 cm, 5 µm particles.

- Mobile phase : 0.1 M phosphate buffer (pH 2.5) with 1-octanesulfonate and acetonitrile (85:15).

- Validation : System suitability requires ≥3000 theoretical plates and ≤2.0% RSD for peak area reproducibility .

How is this compound administered in preclinical studies, and what are standard dosing protocols?

Oral administration (5 mg tablets) is typical. In rodents, subcutaneous doses range from 0.1–15 mg/kg, with efficacy assessed via tail-flick (thermal nociception) and tail-pressure (mechanical nociception) tests. Doses ≥1 mg/kg show significant antinociceptive effects comparable to morphine .

Advanced Research Questions

How do contradictions in taltirelin’s pharmacological data inform experimental design?

Discrepancies arise in its dual modulation of mechanical vs. thermal nociception:

- Mechanical : Mediated by spinal α2-adrenergic receptors (blocked by yohimbine).

- Thermal : Dependent on 5-HT1A receptors (blocked by WAY-100635).

Advanced studies use intracerebroventricular (i.c.v.) and intrathecal (i.t.) injections to isolate supraspinal vs. spinal effects, combined with monoamine depletion models (e.g., 6-OHDA for noradrenaline, PCPA for serotonin) .

What methodological considerations are critical in designing toxicity studies for this compound?

- Fertility studies : Administer 0.15–15 mg/kg orally to rats for 14–121 days pre-mating. Endpoints include litter size, fetal malformations, and parental behavior (e.g., hyperlocomotion at high doses) .

- Neurotoxicity : Monitor oxidative stress markers (e.g., glutathione) and apoptosis pathways (caspase-3) in vitro .

How can researchers address variability in taltirelin’s pharmacokinetics across formulations?

Dissolution testing (900 mL water, paddle method at 50 rpm) ensures ≥85% release within 15 minutes. Discrepancies arise from excipient interactions (e.g., disintegrants in orally disintegrating tablets), requiring HPLC-UV validation with internal standards (e.g., o-acetanisidide) .

What clinical trial designs are optimal for evaluating taltirelin in multiple system atrophy-cerebellar type (MSA-C)?

- Patient selection : Focus on genetically confirmed SCD or MSA-C cases with ataxia as a primary symptom.

- Outcome measures : Use the Scale for Assessment and Rating of Ataxia (SARA) and dopamine transporter SPECT imaging .

- Challenges : Account for disease heterogeneity and placebo effects in small cohorts .

Data Interpretation and Controversies

How do species-specific responses to this compound impact translational research?

Rodent models show robust supraspinal antinociception, but human trials report modest efficacy due to differences in TRH receptor density and blood-brain barrier permeability. Cross-species comparisons require PET imaging to quantify receptor occupancy .

What strategies resolve contradictions in taltirelin’s neuroprotective vs. locomotor effects?

Separate neuroprotection (antioxidative/anti-apoptotic pathways) from locomotor activation (dopaminergic modulation) using receptor knockout models or selective antagonists. For example, yohimbine blocks motor improvements without affecting neuroprotection .

How can oral bioavailability of taltirelin be optimized despite enzymatic degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.